2-[(4-chlorophenyl)sulfanyl]-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide is a complex organic compound that features a combination of aromatic rings, a sulfanyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of a chlorinated aromatic compound with a thiol or sulfide source.
Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the aromatic rings or the oxazole ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Materials Science: The unique combination of aromatic rings and heterocycles makes it a candidate for the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide involves its interaction with specific molecular targets. The aromatic rings and heterocycles can interact with enzymes, receptors, or other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]phenylacetic acid
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide is unique due to its specific combination of a sulfanyl group, an oxazole ring, and multiple aromatic rings
Properties
Molecular Formula |
C23H17ClN2O2S |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C23H17ClN2O2S/c24-18-11-13-19(14-12-18)29-15-20(27)25-23-26-21(16-7-3-1-4-8-16)22(28-23)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,26,27) |
InChI Key |
IECCNDHRYPEYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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